2-乙基丁烷-1-磺酰胺

描述

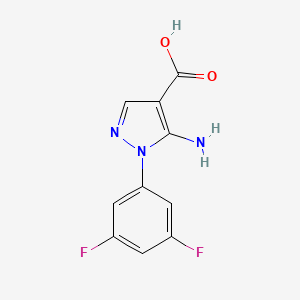

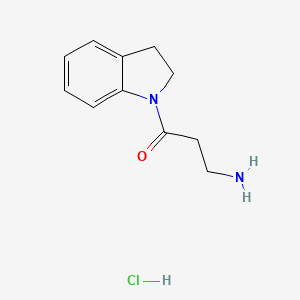

2-Ethylbutane-1-sulfonamide is an organic sulfonamide compound . It is used in various fields of research. The IUPAC name for this compound is 2-ethyl-1-butanesulfonamide .

Synthesis Analysis

The synthesis of sulfonamides like 2-Ethylbutane-1-sulfonamide typically involves the coupling of thiols and amines . This strategy does not require additional pre-functionalization and de-functionalization steps, which considerably streamlines synthetic routes and substantially reduces waste generation .Molecular Structure Analysis

The molecular structure of 2-Ethylbutane-1-sulfonamide consists of a butane chain with an ethyl group at the second carbon and a sulfonamide group at the first carbon . The molecular weight of this compound is 165.26 .Physical And Chemical Properties Analysis

2-Ethylbutane-1-sulfonamide is a powder at room temperature .科学研究应用

Synthesis of Organosulfur Compounds

2-Ethylbutane-1-sulfonamide: serves as a precursor in the synthesis of a wide range of organosulfur compounds. Its structural flexibility allows for the creation of diverse derivatives, which are pivotal in developing pharmaceuticals, agrochemicals, and other sulfur-containing materials .

Alkyl Transfer Reagents

In chemical synthesis, 2-Ethylbutane-1-sulfonamide can act as an alkyl transfer reagent. This application is particularly valuable in the production of acids, alcohols, and phenols, where the transfer of alkyl groups is a critical step .

Polymer Synthesis

The compound’s reactivity under elevated temperatures makes it a candidate for initiating polymerization reactions. It can decompose to form intermediates that are useful in creating poly(oxothiazene) polymers and thionylphosphazene monomers .

Antibacterial Applications

Sulfonamides, including 2-Ethylbutane-1-sulfonamide , have been studied for their antibacterial properties. They are used in treating bacterial infections in both humans and animals by inhibiting the growth and multiplication of bacteria .

Anti-Inflammatory Properties

Research has indicated that sulfonamides can exhibit anti-inflammatory effects. This makes 2-Ethylbutane-1-sulfonamide a potential candidate for the treatment of inflammatory diseases, although its specific role and efficacy need further investigation .

Environmental Toxicity Studies

The environmental impact of sulfonamides is an area of active research2-Ethylbutane-1-sulfonamide may be involved in studies to understand the biodegradability and potential ecological risks posed by sulfonamides .

Chiral Synthesis Template

Due to its stereogenic sulfur center, 2-Ethylbutane-1-sulfonamide can be used as a chiral template in asymmetric syntheses. This application is significant in the pharmaceutical industry, where the creation of chiral molecules is essential .

Drug Candidate Synthesis

As a versatile organosulfur compound, 2-Ethylbutane-1-sulfonamide can be utilized in the synthesis of drug candidates, particularly those targeting conditions related to sulfur metabolism or those requiring a sulfur-containing pharmacophore .

作用机制

Target of Action

- 2-Ethylbutane-1-sulfonamide is a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . Dihydropteroate synthetase normally utilizes para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . The inhibited reaction disrupts the synthesis of folic acid in bacteria .

Mode of Action

Pharmacokinetics

- Most sulfonamides, including 2-Ethylbutane-1-sulfonamide, are readily absorbed orally. These drugs are widely distributed throughout various tissues, including pleural, peritoneal, synovial, and ocular fluids. Although no longer used to treat meningitis, 2-Ethylbutane-1-sulfonamide exhibits high levels in cerebrospinal fluid during meningeal infections .

安全和危害

The safety information for 2-Ethylbutane-1-sulfonamide includes several hazard statements such as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .

属性

IUPAC Name |

2-ethylbutane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO2S/c1-3-6(4-2)5-10(7,8)9/h6H,3-5H2,1-2H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKPPIZXANPOMMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)CS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-amino-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1524339.png)

![6-Bromothiazolo[5,4-b]pyridine](/img/structure/B1524342.png)